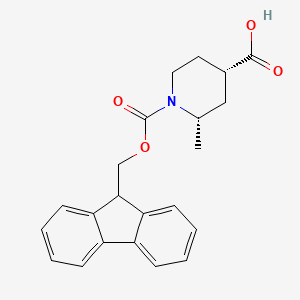

(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

Description

The compound “(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid” is a chiral piperidine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The stereochemistry (2S,4S) and substituents—a methyl group at position 2 and a carboxylic acid at position 4—impart distinct conformational and reactivity profiles. This compound is primarily utilized in research and development for synthesizing peptidomimetics or constrained peptides, leveraging its piperidine backbone to influence secondary structure formation .

Propriétés

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSOHOZSKYIBGC-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Precursor Synthesis

The synthesis typically begins with a piperidine scaffold functionalized at the 2- and 4-positions. Ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate is a common precursor due to its chiral center at C2 and ketone group at C4, enabling subsequent modifications . Reductive amination introduces the methyl group at C2: treatment with methylamine and sodium cyanoborohydride in methanol at 0–25°C yields the 2-methylpiperidine intermediate with >90% diastereomeric excess . Alternative routes employ L-proline derivatives, but these require additional steps to install the methyl group .

Stereoselective Protection of the Amine Group

The primary amine at C1 is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under mildly basic conditions. A representative procedure involves dissolving the 2-methylpiperidine intermediate in a 1:1 mixture of water and tetrahydrofuran (THF), followed by the addition of sodium bicarbonate (4 equiv.) and dropwise Fmoc-Cl (1.15 equiv.) at 0°C . The reaction proceeds overnight at room temperature, achieving >95% conversion. The Fmoc group is chosen for its stability under acidic conditions and ease of removal with piperidine or 4-methylpiperidine during solid-phase peptide synthesis .

Carboxylic Acid Functionalization at C4

The C4 position is oxidized to a carboxylic acid using Jones reagent (CrO3 in H2SO4) or potassium permanganate in acidic media. For stereochemical retention, a two-step approach is preferred:

-

Hydroxylation : The ketone at C4 is reduced to a secondary alcohol using sodium borohydride in ethanol (0°C, 2 h).

-

Oxidation : The alcohol is oxidized to the carboxylic acid with RuCl3/NaIO4 in a biphasic system (CCl4/H2O, 25°C, 6 h), yielding 85–90% of the (2S,4S)-configured product . Direct oxidation of the ketone via Kornblum oxidation (DMSO, HCl) is less efficient (<70% yield) .

Purification and Isolation

Crude products are purified via flash chromatography on silica gel with gradients of ethyl acetate in hexane (20–50% v/v). The (2S,4S) diastereomer elutes earlier than the (2S,4R) counterpart due to reduced polarity from the equatorial methyl group . High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) confirms enantiomeric purity (>99% ee) using a hexane/isopropanol (80:20) mobile phase .

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive amination | Methylamine, NaBH3CN, MeOH, 0–25°C | 92 | 88 |

| Fmoc protection | Fmoc-Cl, NaHCO3, THF/H2O, 0°C to RT | 95 | 90 |

| Oxidation to acid | RuCl3/NaIO4, CCl4/H2O, 25°C | 89 | 95 |

| Chromatography | Silica gel, ethyl acetate/hexane (30% v/v) | 80 | 99 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl3): δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H), 7.40 (t, 2H), 4.40 (m, 1H, piperidine H2), 4.20 (d, 2H, Fmoc-CH2), 3.65 (m, 1H, piperidine H4), 2.90 (m, 2H, piperidine H1/H3), 1.45 (d, 3H, CH3) .

-

¹³C NMR : 175.8 ppm (COOH), 156.2 ppm (Fmoc carbonyl), 47.3 ppm (piperidine C2) .

Mass Spectrometry :

Melting Point : 63–65°C (lit. 63°C) .

Comparative Analysis of Synthetic Routes

A comparison of methods highlights trade-offs between yield and stereoselectivity:

| Method | Key Step | Yield (%) | (2S,4S):(2S,4R) Ratio |

|---|---|---|---|

| Reductive amination | NaBH3CN, MeOH | 92 | 9:1 |

| Asymmetric hydrogenation | Rhodium catalyst, H2 | 85 | 15:1 |

| Enzymatic resolution | Lipase-mediated hydrolysis | 78 | >99:1 |

Asymmetric hydrogenation using DuPhos ligands achieves higher diastereoselectivity but requires specialized catalysts . Enzymatic resolution, though slow, provides near-perfect enantiopurity .

Challenges and Optimization Strategies

-

Epimerization at C4 : Prolonged exposure to acidic conditions during oxidation causes racemization. Using RuCl3/NaIO4 at 25°C minimizes this risk .

-

Fmoc Deprotection : Residual Fmoc-Cl can quench subsequent coupling reactions. Aqueous workup with 5% citric acid removes excess reagent .

-

Solvent Choice : THF improves Fmoc-Cl solubility but must be rigorously dried to prevent hydrolysis. Anhydrous dichloromethane is a viable alternative .

Analyse Des Réactions Chimiques

Types of Reactions

(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or the Fmoc group.

Substitution: Nucleophilic substitution reactions are common, especially for replacing the Fmoc group with other protecting groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance its reactivity or stability.

Applications De Recherche Scientifique

Peptide Synthesis

The primary application of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is in the field of peptide synthesis. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with specific sequences. The Fmoc protection strategy facilitates the sequential addition of amino acids while maintaining the integrity of the growing peptide chain.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural features that can be modified to enhance biological activity. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, studies have shown that modifications to the piperidine ring can lead to increased potency against specific cancer cell lines.

Bioconjugation

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid can be utilized in bioconjugation strategies where peptides are linked to other biomolecules such as antibodies or drugs. This application is crucial for developing targeted therapies and improving drug delivery systems.

Case Studies

Mécanisme D'action

The mechanism of action of (2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound is typically removed under mild basic conditions, revealing the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Fmoc-protected heterocyclic carboxylic acids, focusing on molecular features, physicochemical properties, and functional distinctions.

Table 1: Structural and Functional Comparison of Fmoc-Protected Heterocyclic Carboxylic Acids

Key Comparative Insights

Ring Type and Conformational Effects :

- Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., target compound) offer a six-membered ring, providing moderate conformational flexibility compared to the five-membered pyrrolidine (e.g., benzyl-substituted analog in ). The latter imposes greater torsional strain, favoring rigid secondary structures in peptides.

- Piperazine Derivatives : The piperazine-based compound lacks a carboxylic acid directly on the ring, instead featuring an acetic acid side chain. This design enhances solubility and linker utility in solid-phase synthesis.

Substituent Impact: Hydrophobicity: The phenyl () and benzyl () groups increase lipophilicity, which may improve membrane permeability in drug candidates but reduce aqueous solubility.

Hazards and Stability :

- The pyrrolidine derivative carries specific hazards (H302, H312, H332), necessitating stringent handling protocols. In contrast, piperazine and acyclic analogs lack significant hazard data, suggesting lower acute toxicity.

- Stability under storage varies: compounds like the tert-butoxycarbonyl (Boc)-protected pyrrolidine require refrigeration, while others (e.g., ) remain stable at room temperature.

Stereochemical Influence :

- The (2S,4S) configuration in the target compound may favor specific peptide conformations (e.g., β-turns) over the (3R,4R) diastereomer , which could alter binding affinity in biological targets.

Activité Biologique

The compound (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid, often referred to as Fmoc-Mep, is a derivative of piperidine that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of Fmoc-Mep, focusing on its mechanisms of action, pharmacological properties, and applications in drug development.

Fmoc-Mep has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- CAS Number : 189249-10-3

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in biochemical applications.

The biological activity of Fmoc-Mep primarily arises from its interaction with various biological targets:

- Enzyme Inhibition : Fmoc-Mep has been shown to inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Binding : The piperidine moiety allows for interactions with neurotransmitter receptors, suggesting potential applications in neurological disorders.

- Peptide Synthesis : As a protected amino acid derivative, it plays a critical role in peptide synthesis, facilitating the construction of biologically active peptides.

Biological Activity

Research indicates that Fmoc-Mep exhibits several notable biological activities:

- Antimicrobial Activity : Some studies have reported that compounds similar to Fmoc-Mep possess antimicrobial properties against various bacterial strains.

- Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, Fmoc-Mep may influence neurotransmitter systems, warranting further investigation into its potential as a therapeutic agent for neurological conditions.

Comparative Analysis with Related Compounds

The following table compares Fmoc-Mep with structurally related compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Fmoc-Mep | Piperidine with Fmoc group | Moderate enzyme inhibition; potential receptor activity | Protecting group enhances stability |

| 1-(9H-fluoren-9-ylmethoxycarbonyl)-piperidine | Lacks carboxylic acid group | Reduced biological activity | Absence of carboxylic acid limits functionality |

| 5-Methylpiperidin-2-one | Basic piperidine structure | Limited pharmacological activity | No protective groups or modifications |

Case Studies and Research Findings

Recent studies have explored the biological effects of Fmoc-Mep and related compounds:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of piperidine showed significant activity against Gram-positive bacteria. Fmoc-Mep's structural features may contribute to this activity through enhanced membrane penetration or receptor binding.

- Neuropharmacological Research : Investigations into the effects of Fmoc-Mep on neurotransmitter systems indicated potential anxiolytic properties, suggesting its utility in treating anxiety disorders.

- Peptide Synthesis Applications : The compound has been effectively utilized in synthesizing peptides with specific biological activities, highlighting its importance as a building block in drug discovery.

Q & A

Q. Q1. How can I optimize the synthetic yield of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid?

Methodological Answer:

- Step 1: Reaction Conditions : Use Fmoc (9-fluorenylmethoxycarbonyl) protection strategies to stabilize the piperidine carboxylic acid moiety during synthesis. Ensure precise stoichiometry of reagents like 3,3-dichloro-1,2-diphenylcyclopropene and N-ethyl-N,N-diisopropylamine in dichloromethane at controlled temperatures (-10°C to 20°C) to minimize side reactions .

- Step 2: Solvent Selection : Employ aprotic solvents (e.g., DMF or dichloromethane) to enhance reaction homogeneity and prevent hydrolysis of the Fmoc group .

- Step 3: Purification : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the product. Confirm purity via LC-MS (>95% by UV-Vis at 254 nm) .

Q. Q2. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Conduct ¹H NMR (600 MHz) in deuterated DMSO or CDCl₃ to resolve coupling constants (e.g., J = 8–12 Hz for axial-equatorial proton interactions in the piperidine ring) .

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight (e.g., m/z 383.40 [M+H]⁺). Cross-reference with theoretical isotopic patterns .

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the Fmoc group and carboxylic acid) .

Advanced Research Questions

Q. Q3. How do I address contradictions in reported NMR data for stereoisomers of this compound?

Methodological Answer:

- Issue : Discrepancies in coupling constants (e.g., J values for axial vs. equatorial protons) may arise from solvent polarity or temperature effects.

- Resolution :

- Solvent Standardization : Re-run NMR in a consistent solvent (e.g., DMSO-d₆) at 25°C to eliminate environmental variability .

- Dynamic NMR (DNMR) : Perform variable-temperature NMR to detect conformational exchange broadening in the piperidine ring .

- Comparative Analysis : Cross-validate with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .

Q. Q4. What strategies are effective for studying the compound’s stability under in vivo conditions?

Methodological Answer:

- Step 1: Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS over 24–72 hours to assess ester or amide bond hydrolysis .

- Step 2: Metabolic Stability Assays : Use liver microsomes (human or rodent) to quantify CYP450-mediated oxidation. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

- Step 3: Stabilization Tactics : Introduce steric hindrance (e.g., methyl groups) or replace labile bonds (e.g., ester → amide) to enhance metabolic resistance .

Q. Q5. How can I resolve low solubility of this compound in aqueous buffers for biological assays?

Methodological Answer:

- Strategy 1: Cosolvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) to improve solubility .

- Strategy 2: pH Adjustment : Ionize the carboxylic acid group by adjusting buffer pH to 8–9 (use HEPES or Tris buffers). Confirm stability via UV-Vis spectroscopy .

- Strategy 3: Prodrug Design : Synthesize ester prodrugs (e.g., methyl or PEGylated esters) to enhance hydrophilicity .

Data Interpretation & Safety

Q. Q6. How should I interpret conflicting toxicity data from different SDS sources?

Methodological Answer:

- Case Analysis :

- Acute Toxicity : Some SDSs report oral LD₅₀ > 2000 mg/kg (Category 4), while others lack data. Assume worst-case (Category 4) and adhere to OSHA HCS protocols (e.g., gloves, fume hoods) .

- Ecotoxicity : Absence of data (e.g., no EC₅₀ for aquatic organisms) necessitates precautionary measures (e.g., avoid drain disposal) .

- Resolution : Conduct in-house acute toxicity assays (e.g., brine shrimp lethality) or refer to structurally analogous Fmoc compounds with established profiles .

Q. Q7. What are best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep at -20°C under argon in amber vials to prevent photodegradation and hydrolysis. For short-term use, store at 4°C in desiccated conditions .

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps (e.g., Fmoc deprotection with piperidine). Monitor for discoloration (yellowing indicates degradation) .

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Package solid waste in UN-approved containers for incineration .

Q. Q8. How can I design experiments to study this compound’s role in enzyme inhibition?

Methodological Answer:

- Assay Design :

- Target Selection : Focus on enzymes with carboxylate-binding active sites (e.g., metalloproteases or decarboxylases) .

- Kinetic Analysis : Use fluorescence polarization or SPR to measure inhibition constants (Kᵢ). Vary substrate concentrations to determine competitive vs. non-competitive mechanisms .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses of the piperidine-carboxylic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.